

Validating the Specificity of a New tBID Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers in apoptosis, cancer biology, and drug development, the accurate detection of truncated BID (**tBID**) is paramount. As the active, cleaved form of the pro-apoptotic Bcl-2 family member BID, **tBID** plays a crucial role in the mitochondrial pathway of apoptosis.[1] The specificity of the antibodies used to detect this 15 kDa protein is therefore critical for reliable experimental outcomes. This guide provides a comprehensive comparison of a new **tBID** antibody with existing alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Comparative Analysis of tBID Antibodies

The performance of a new **tBID** antibody was evaluated against two leading commercially available antibodies (Competitor A and Competitor B). The key parameters assessed were specificity, sensitivity, and signal-to-noise ratio in Western blotting applications.



Feature	New tBID Antibody	Competitor A	Competitor B
Specificity	High: Single band at ~15 kDa in apoptotic cells. No cross-reactivity with full-length BID (22 kDa) or other Bcl-2 family members. Confirmed with BID knockout cell line.	Moderate: Detects the 15 kDa tBID fragment. Some weak cross-reactivity with full-length BID observed at higher concentrations.	High: Specific for the 15 kDa tBID fragment.
Sensitivity (LOD)	5 ng of apoptotic cell lysate	10 ng of apoptotic cell lysate	8 ng of apoptotic cell lysate
Signal-to-Noise Ratio	>10:1	~5:1	~8:1
Validated Applications	Western Blotting, Immunoprecipitation, Immunofluorescence	Western Blotting, Immunofluorescence	Western Blotting
Clonality	Monoclonal (Rabbit)	Polyclonal (Rabbit)	Monoclonal (Rat)
Immunogen	Synthetic peptide corresponding to the N-terminus of human tBID	Synthetic peptide surrounding the caspase-8 cleavage site of human BID.[1]	Recombinant mouse BID.

Table 1. Comparison of the New **tBID** Antibody with Competitor Antibodies. The new monoclonal antibody demonstrates superior sensitivity and a higher signal-to-noise ratio in Western blotting compared to leading competitors. Its specificity is confirmed by the absence of signal in BID knockout cells.

Experimental Validation Data

To validate the specificity of the new **tBID** antibody, a series of experiments were conducted using Jurkat cells, a human T-cell leukemia line known to express BID. Apoptosis was induced to promote the cleavage of BID to **tBID**.



Western Blotting

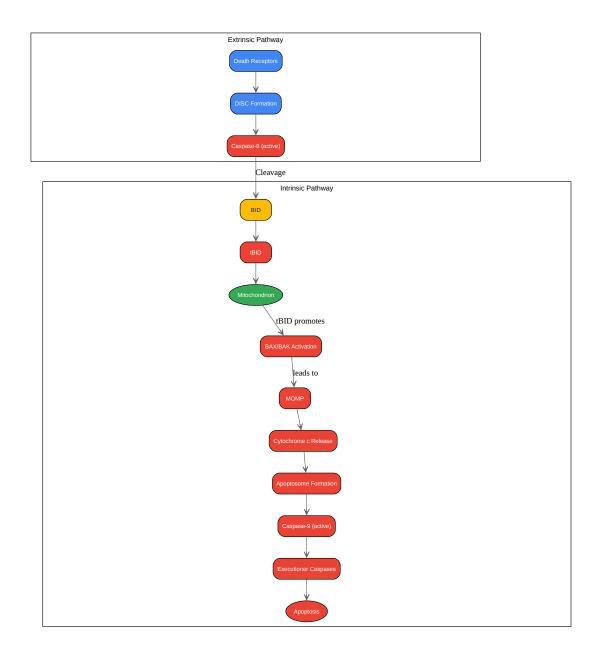
Positive Control: Jurkat cells treated with an apoptosis-inducing agent (e.g., Fas ligand or Staurosporine). Negative Control: Untreated Jurkat cells and a BID knockout Jurkat cell line.

Results: The new **tBID** antibody specifically detected a band at approximately 15 kDa, corresponding to **tBID**, only in the apoptotic Jurkat cell lysate. No band was observed in the untreated or BID knockout cell lysates, confirming the antibody's specificity for the cleaved form of BID.

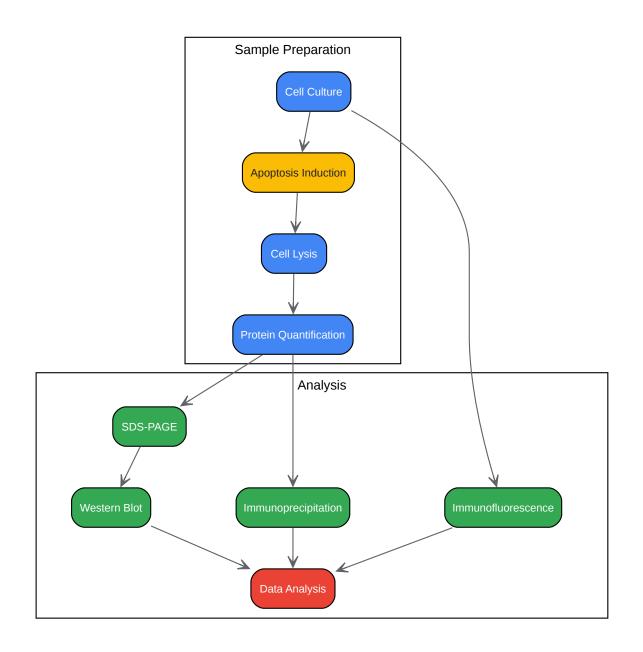
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the validation process, the following diagrams illustrate the **tBID** signaling pathway and the experimental workflow for antibody validation.









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References

- 1. BID Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Validating the Specificity of a New tBID Antibody: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560645#validating-the-specificity-of-a-new-tbid-antibody]

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